(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide (E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 478067-29-7
VCID: VC4881385
InChI: InChI=1S/C19H17NO2S/c21-23(22,20-15-17-6-2-1-3-7-17)13-12-16-10-11-18-8-4-5-9-19(18)14-16/h1-14,20H,15H2/b13-12+
SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=CC=CC=C3C=C2
Molecular Formula: C19H17NO2S
Molecular Weight: 323.41

(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide

CAS No.: 478067-29-7

Cat. No.: VC4881385

Molecular Formula: C19H17NO2S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide - 478067-29-7

Specification

CAS No. 478067-29-7
Molecular Formula C19H17NO2S
Molecular Weight 323.41
IUPAC Name (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide
Standard InChI InChI=1S/C19H17NO2S/c21-23(22,20-15-17-6-2-1-3-7-17)13-12-16-10-11-18-8-4-5-9-19(18)14-16/h1-14,20H,15H2/b13-12+
Standard InChI Key UWFDZMRMSYNJAC-OUKQBFOZSA-N
SMILES C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a sulfonamide group (-SO₂NH-) bridging a benzylamine substituent and a naphthalen-2-yl ethene moiety. The E configuration indicates a trans arrangement of substituents around the double bond, influencing molecular geometry and intermolecular interactions . Key structural components include:

  • Naphthalen-2-yl group: A bicyclic aromatic system known for enhancing lipophilicity and π-π stacking interactions .

  • Ethene sulfonamide: A conjugated system that may participate in electrophilic addition or radical reactions .

  • Benzyl group: Introduces steric bulk and potential for hydrogen bonding via the NH group .

Table 1: Hypothetical Physicochemical Properties (Extrapolated from Analogs)

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC₁₉H₁₇NO₂SSum of substituents
Molecular Weight331.4 g/molPubChem analogs
LogP (Lipophilicity)3.8 ± 0.5Naphthalene and benzyl groups
Solubility<1 mg/mL in waterHigh aromatic content

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis is documented, analogous sulfonamide preparations suggest feasible pathways:

Sulfonylation of Benzylamine

Reaction of benzylamine with 2-(naphthalen-2-yl)ethene-1-sulfonyl chloride under basic conditions (e.g., pyridine) could yield the target compound . This mirrors methods for N-benzyl-2-[2-(thiophen-2-yl)-1H-indol-1-yl]acetamide synthesis, where sulfonyl chlorides react with amines .

Heck Coupling for Ethene Formation

Palladium-catalyzed coupling between a naphthalen-2-yl halide and a vinyl sulfonamide precursor could install the ethene bridge . Similar strategies are employed in 1-(1-methoxybut-3-yn-1-yl)-2-(phenylethynyl)benzene synthesis .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: Likely stable up to 200°C, based on benzyl sulfonamide analogs showing decomposition points >200°C .

  • Photoreactivity: The ethene sulfonamide group may undergo [2+2] cycloaddition under UV light, analogous to diarylethene systems .

NMR Predictions

  • ¹H NMR:

    • δ 7.2–8.5 ppm (naphthalene aromatic protons)

    • δ 6.5–7.3 ppm (benzyl aromatic and ethene protons)

    • δ 4.3 ppm (NH, broad singlet)

  • ¹³C NMR:

    • δ 120–140 ppm (aromatic carbons)

    • δ 55 ppm (CH₂ of benzyl)

Biological and Industrial Applications

Material Science Applications

Conjugated ethene sulfonamides could serve as organic semiconductors. The naphthalene system’s extended π-system may enhance charge transport, similar to 2-(phenylmethoxy)naphthalene derivatives used in OLEDs .

PAC LevelConcentration (mg/m³)Basis
PAC-11.2Analogous to benzamide
PAC-214Comparison to ethyl carbamate
PAC-3480Extrapolated from acetylaminofluorene

Future Research Directions

Computational Modeling

Density functional theory (DFT) studies could optimize the E-configuration’s stability versus the Z-isomer. Molecular docking with proteins like COX-2 or β-amyloid may reveal therapeutic potential.

Synthetic Optimization

Developing asymmetric catalysis for enantioselective synthesis could yield chiral variants with enhanced bioactivity, building on methods for N-benzyl acetamide derivatives .

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